molecular formula C20H26BrNO3 B11059530 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11059530
M. Wt: 408.3 g/mol
InChI Key: RYVPYGYBLJNONT-UHFFFAOYSA-N
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Description

4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Addition of the Ethylhexyl Group: This step might involve an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study such compounds to develop new therapeutic agents.

Medicine

In medicine, derivatives of pyrrolones are often explored for their potential as drug candidates. The compound’s structure can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. In medicinal applications, it could interact with specific receptors or enzymes in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs. Bromine atoms can enhance the compound’s reactivity and potentially its biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26BrNO3

Molecular Weight

408.3 g/mol

IUPAC Name

3-acetyl-2-(4-bromophenyl)-1-(2-ethylhexyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C20H26BrNO3/c1-4-6-7-14(5-2)12-22-18(15-8-10-16(21)11-9-15)17(13(3)23)19(24)20(22)25/h8-11,14,18,24H,4-7,12H2,1-3H3

InChI Key

RYVPYGYBLJNONT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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